molecular formula C4H11ClN2 B11821639 (3R)-pyrrolidin-3-amine;hydrochloride

(3R)-pyrrolidin-3-amine;hydrochloride

Cat. No.: B11821639
M. Wt: 122.60 g/mol
InChI Key: NPPLFOLRHWBLKV-PGMHMLKASA-N
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Description

(3R)-pyrrolidin-3-amine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R)-pyrrolidin-3-amine;hydrochloride typically involves the reduction of pyrrolidin-3-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an inert atmosphere to prevent oxidation. The resulting (3R)-pyrrolidin-3-amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance efficiency and safety.

Types of Reactions:

    Oxidation: (3R)-pyrrolidin-3-amine can undergo oxidation reactions to form corresponding oxides or imines.

    Reduction: The compound can be reduced further to form more saturated amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

  • Oxidation can yield imines or oxides.
  • Reduction can produce more saturated amines.
  • Substitution can result in various substituted pyrrolidine derivatives.

Scientific Research Applications

(3R)-pyrrolidin-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3R)-pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This can lead to changes in biochemical pathways and physiological responses.

Comparison with Similar Compounds

  • Pyrrolidine
  • (S)-pyrrolidin-3-amine
  • ®-pyrrolidin-3-amine

Comparison: (3R)-pyrrolidin-3-amine;hydrochloride is unique due to its specific stereochemistry, which can influence its interaction with biological targets. Compared to its (S)-enantiomer, the (3R)-form may exhibit different pharmacological properties and efficacy. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

Molecular Formula

C4H11ClN2

Molecular Weight

122.60 g/mol

IUPAC Name

(3R)-pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C4H10N2.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3,5H2;1H/t4-;/m1./s1

InChI Key

NPPLFOLRHWBLKV-PGMHMLKASA-N

Isomeric SMILES

C1CNC[C@@H]1N.Cl

Canonical SMILES

C1CNCC1N.Cl

Related CAS

116183-81-4
1217605-69-0

Origin of Product

United States

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